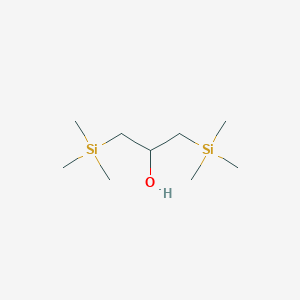

1,3-Bis(trimethylsilyl)propan-2-ol

説明

1,3-Bis(trimethylsilyl)propan-2-ol is a silyl-protected secondary alcohol featuring two trimethylsilyl (TMS) groups at the 1- and 3-positions of a propan-2-ol backbone. Trimethylsilyl groups are known for their steric bulk and electron-donating characteristics, which can enhance lipophilicity, alter solubility, and stabilize intermediates in organic synthesis . Such derivatives are often utilized as protective groups for hydroxyl functionalities or as precursors in organometallic chemistry.

特性

CAS番号 |

17887-33-1 |

|---|---|

分子式 |

C9H24OSi2 |

分子量 |

204.46 g/mol |

IUPAC名 |

1,3-bis(trimethylsilyl)propan-2-ol |

InChI |

InChI=1S/C9H24OSi2/c1-11(2,3)7-9(10)8-12(4,5)6/h9-10H,7-8H2,1-6H3 |

InChIキー |

APTAPQXGYNQSOS-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)CC(C[Si](C)(C)C)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

A detailed comparison of 1,3-Bis(trimethylsilyl)propan-2-ol with structurally related propan-2-ol derivatives is presented below, focusing on substituent effects, synthesis, and applications.

Structural and Functional Analysis

- Substituent Effects: Trimethylsilyl vs. Aryloxy: TMS groups impart greater steric hindrance and hydrophobicity compared to aryloxy substituents, which are more π-conjugated and polarizable. This makes TMS derivatives less suitable for biological targeting but more effective in non-polar solvents or as protective groups . Electron-Donating vs.

Synthesis :

- TMS derivatives are typically synthesized via silylation reactions (e.g., using TMS-Cl with a base), contrasting with the epichlorohydrin-based methods for aryloxy derivatives .

- highlights the versatility of propan-2-ol backbones for functionalization, with chloroethoxy intermediates enabling azide/amine derivatization—a strategy adaptable to TMS groups .

Applications :

- Pharmaceuticals : Aryloxy derivatives exhibit antileishmanial activity, driven by substituent hydrophobicity and electronic effects . TMS derivatives are less likely to show direct bioactivity due to poor aqueous solubility.

- Organic Synthesis : TMS groups protect hydroxyls during multi-step reactions, while azidoethoxy derivatives serve as click chemistry precursors .

Contradictions and Limitations

- describes a Cu(II) complex with a bispicolylamine ligand on propan-2-ol, demonstrating metal-coordination capability . However, TMS groups’ steric bulk may hinder similar coordination chemistry in 1,3-Bis(trimethylsilyl)propan-2-ol.

- The propargyl-TMS compound () shares silicon-based functionality but differs in backbone structure, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。